molecular formula C17H22ClNO4 B1478336 1-(Tert-butoxycarbonyl)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylic acid CAS No. 1366984-44-2

1-(Tert-butoxycarbonyl)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1478336
CAS No.: 1366984-44-2
M. Wt: 339.8 g/mol
InChI Key: CWCVWYQXUQWCRI-UHFFFAOYSA-N
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Description

1-(Tert-butoxycarbonyl)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C17H22ClNO4 and its molecular weight is 339.8 g/mol. The purity is usually 95%.
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Biological Activity

1-(Tert-butoxycarbonyl)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₈H₂₄ClNO₅
  • CAS Number : 1354485-98-5

The presence of the tert-butoxycarbonyl (Boc) group and the chloro-substituted aromatic ring are critical for its biological activity.

Anticoagulant Properties

One of the significant areas of research surrounding this compound is its role as an intermediate in the synthesis of anticoagulants, particularly Eribaxaban, which is a direct factor Xa inhibitor. Studies have shown that derivatives of this compound exhibit high affinity for human factor Xa, making them potential candidates for the treatment and prevention of thromboembolic disorders .

The biological activity is primarily attributed to its ability to inhibit factor Xa, which plays a crucial role in the coagulation cascade. By inhibiting this enzyme, the compound can effectively reduce thrombin generation and platelet activation, leading to an anticoagulant effect. This mechanism is vital in clinical settings for patients at risk of venous thromboembolism (VTE) following surgical procedures such as total knee replacement (TKR) .

Clinical Trials

Recent clinical trials involving Eribaxaban have demonstrated its efficacy in preventing VTE in patients undergoing orthopedic surgeries. The results indicated a significant reduction in the incidence of postoperative thrombosis compared to standard anticoagulant therapies .

Comparative Studies

A comparative study analyzed various derivatives of this compound against established anticoagulants. The study found that certain derivatives exhibited superior pharmacokinetic profiles and lower bleeding risks, highlighting their potential as safer alternatives in anticoagulation therapy .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeAffinity for Factor XaReference
This compoundAnticoagulantHigh
EribaxabanAnticoagulantVery High
Other DerivativesVariesModerate to High

Properties

IUPAC Name

4-(2-chloro-4-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO4/c1-10-5-6-11(14(18)7-10)12-8-19(9-13(12)15(20)21)16(22)23-17(2,3)4/h5-7,12-13H,8-9H2,1-4H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCVWYQXUQWCRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2CN(CC2C(=O)O)C(=O)OC(C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Tert-butoxycarbonyl)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
1-(Tert-butoxycarbonyl)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 3
1-(Tert-butoxycarbonyl)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 4
1-(Tert-butoxycarbonyl)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 5
1-(Tert-butoxycarbonyl)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 6
1-(Tert-butoxycarbonyl)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylic acid

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